![molecular formula C21H19N5O4 B2646083 N-(3,4-dimethoxyphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide CAS No. 852440-18-7](/img/structure/B2646083.png)
N-(3,4-dimethoxyphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide
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Description
N-(3,4-dimethoxyphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide, also known as DPPA, is a novel compound that has been synthesized and studied for its potential applications in scientific research.
Scientific Research Applications
Radioligand Synthesis for PET Imaging
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds with structural similarities to "N-(3,4-dimethoxyphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide", has been reported as selective ligands of the translocator protein (18 kDa). These compounds, such as DPA-714, have been designed to include fluorine atoms in their structure, allowing for labeling with fluorine-18 and in vivo imaging using positron emission tomography (PET) (Dollé et al., 2008).
Cyclic GMP Phosphodiesterase Inhibition
Research into 6-phenylpyrazolo[3,4-d]pyrimidones has demonstrated their specificity as inhibitors of cGMP-specific (type V) phosphodiesterase, evaluating their enzymatic and cellular activity as well as in vivo oral antihypertensive activity. These findings suggest potential applications in cardiovascular diseases (Dumaitre & Dodic, 1996).
Peripheral Benzodiazepine Receptor Ligands
The synthesis and biological evaluation of new 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides as selective Peripheral Benzodiazepine Receptor (PBR) ligands have been investigated. This research indicates their potential in modulating steroid biosynthesis in C6 glioma cells, contributing to the understanding of peripheral benzodiazepine receptor functionality (Selleri et al., 2005).
Antimicrobial Activity
New heterocycles incorporating the antipyrine moiety have been synthesized, demonstrating significant antimicrobial activity. This includes derivatives with structural features related to "this compound", providing insights into the development of novel antimicrobial agents (Bondock et al., 2008).
Cognitive Impairment Treatment
A study on 3-aminopyrazolo[3,4-d]pyrimidinones as phosphodiesterase 1 (PDE1) inhibitors involved systematic optimizations of this novel scaffold, leading to the identification of a clinical candidate, ITI-214. This compound exhibited picomolar inhibitory potency for PDE1 and is in Phase I clinical development for treating cognitive deficits associated with schizophrenia and Alzheimer's disease, among other central nervous system disorders (Li et al., 2016).
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4/c1-29-17-9-8-14(10-18(17)30-2)24-19(27)12-25-13-22-20-16(21(25)28)11-23-26(20)15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSRKSLPDJCVAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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